3-{[(3-Hydroxy-6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione
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Overview
Description
3-{(3-Hydroxy-6-methylpyridin-2-yl)methylamino}-1lambda6-thiolane-1,1-dione is a complex organic compound featuring a thiolane ring, a pyridine derivative, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(3-Hydroxy-6-methylpyridin-2-yl)methylamino}-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. The starting materials often include 3-hydroxy-6-methylpyridine and prop-2-yn-1-amine. The synthetic route may involve:
Formation of the Pyridine Derivative: The 3-hydroxy-6-methylpyridine is first reacted with a suitable alkylating agent to introduce the prop-2-yn-1-yl group.
Amination Reaction: The intermediate is then subjected to an amination reaction with thiolane-1,1-dione under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{(3-Hydroxy-6-methylpyridin-2-yl)methylamino}-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted pyridine or amino derivatives.
Scientific Research Applications
3-{(3-Hydroxy-6-methylpyridin-2-yl)methylamino}-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{(3-Hydroxy-6-methylpyridin-2-yl)methylamino}-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-6-methylpyridine: A simpler pyridine derivative with similar structural features.
Thiolane-1,1-dione: The core thiolane structure without the pyridine and amino modifications.
Prop-2-yn-1-amine: The alkyne-containing amine used in the synthesis of the compound.
Uniqueness
3-{(3-Hydroxy-6-methylpyridin-2-yl)methylamino}-1lambda6-thiolane-1,1-dione is unique due to its combination of a pyridine ring, a thiolane ring, and an amino group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
2-[[(1,1-dioxothiolan-3-yl)-prop-2-ynylamino]methyl]-6-methylpyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-3-7-16(12-6-8-20(18,19)10-12)9-13-14(17)5-4-11(2)15-13/h1,4-5,12,17H,6-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDQOTHCVQCLKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)CN(CC#C)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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